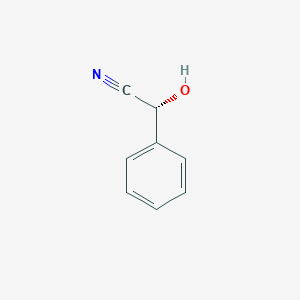
N-Benzylpiperidin-4-carboxamid
Übersicht
Beschreibung
N-benzylpiperidine-4-carboxamide is a chemical compound that is part of a broader class of benzylpiperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties. For instance, 4-benzylpiperidine carboxamides have been studied for their dual reuptake inhibition of serotonin and norepinephrine, which is a desirable feature in antidepressant drugs . Additionally, N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives have been designed as potential acetylcholinesterase inhibitors, which could have implications for the treatment of Alzheimer's disease .
Synthesis Analysis
The synthesis of benzylpiperidine derivatives can involve various chemical reactions, including amidation and substitution . For example, the synthesis of 4-benzylpiperidine carboxamides involves these two main steps, with derivatives showing better activity when a 3-carbon linker is used compared to a 2-carbon linker . Another approach to synthesizing related compounds is the dehydration of benzhydryl alcohols and Suzuki coupling reactions, as reported in the synthesis of delta opioid receptor agonists .
Molecular Structure Analysis
The molecular structure of benzylpiperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzyl group attached to the nitrogen of the piperidine ring. The molecular structure can be further modified by introducing various substituents, which can significantly affect the biological activity of the compounds. For instance, the introduction of a ferrocenylmethyl group has been shown to confer cytotoxic effects against breast cancer cell lines .
Chemical Reactions Analysis
Benzylpiperidine derivatives can undergo various chemical reactions. For example, the reaction of ferrocenylmethyl amine with benzoic acid and substituted fluorobenzoic acids using DCC and HOBt protocol leads to the formation of N-(ferrocenylmethyl)benzene-carboxamide derivatives . Additionally, the one-pot, three-component synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives involves the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperidine derivatives can be determined through various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques allow for the characterization of the compounds and the determination of functional groups present in the molecule. For example, the FTIR analysis can reveal the presence of amide groups, and NMR can provide information on the chemical environment of hydrogen atoms within the molecule . The crystal structure of these compounds can also be determined using single-crystal X-ray diffraction, which provides insights into the three-dimensional arrangement of atoms and the presence of internal hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
N-Benzylpiperidin-4-carboxamid: wird in der Proteomik-Forschung eingesetzt, wo es als Reagenz zur Charakterisierung und Identifizierung von Proteinen dient. Seine Eigenschaften erleichtern die Untersuchung von Protein-Interaktionen und -Funktionen und tragen zum Verständnis zellulärer Prozesse bei .
Arzneimittelentwicklung
Diese Verbindung wird in der Arzneimittelentwicklung aufgrund ihrer potenziellen biologischen Aktivität untersucht. Es wird häufig als Baustein bei der Synthese von Pharmazeutika verwendet, insbesondere bei solchen, die auf neurologische Erkrankungen abzielen, da es über eine Piperidin-Einheit verfügt, die in vielen Arzneimitteln ein häufiges Merkmal ist.
Organische Synthese
In der organischen Chemie ist This compound ein wertvolles Zwischenprodukt. Es ist an verschiedenen Synthesewegen beteiligt und unterstützt die Konstruktion komplexer organischer Moleküle. Seine Stabilität unter verschiedenen Bedingungen macht es zu einem vielseitigen Mittel in synthetischen Reaktionen.
Chemische Biologie
Forscher verwenden diese Verbindung in der chemischen Biologie, um biologische Systeme zu untersuchen. Es kann als molekulare Sonde dienen, um biochemische Pfade zu sezieren, was dazu beiträgt, die molekulare Grundlage von Krankheiten zu entschlüsseln und potenzielle therapeutische Ziele zu identifizieren.
Materialwissenschaft
Die einzigartige chemische Struktur der Verbindung ermöglicht ihren Einsatz in der Materialwissenschaft. Es kann in Polymere oder andere Materialien eingearbeitet werden, um bestimmte Eigenschaften zu verleihen, wie z. B. erhöhte Haltbarkeit oder chemische Beständigkeit.
Analytische Chemie
This compound: findet Anwendung in der analytischen Chemie als Standard- oder Referenzverbindung. Es hilft bei der Kalibrierung von Instrumenten und der Validierung analytischer Methoden und sorgt so für Genauigkeit und Präzision bei Messungen .
Katalyse
Es wird auch seine Rolle in der Katalyse untersucht. Die Verbindung könnte verwendet werden, um die Geschwindigkeit chemischer Reaktionen zu erhöhen, wodurch Prozesse effizienter und kostengünstiger werden. Dies hat Auswirkungen auf die Industriechemie und die Umweltverträglichkeit.
Neurowissenschaftliche Forschung
Aufgrund seiner strukturellen Ähnlichkeit mit Verbindungen, die mit dem Nervensystem interagieren, wird This compound in der Neurowissenschaft untersucht. Es könnte als Leitverbindung für die Entwicklung neuer neuroaktiver Medikamente oder als Werkzeug zur Untersuchung von Neurotransmitterwegen dienen.
Safety and Hazards
The safety information available indicates that N-benzylpiperidine-4-carboxamide has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-benzylpiperidine-4-carboxamide, is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
N-Benzylpiperidine-4-carboxamide primarily targets DNA Gyrase . DNA gyrase is an essential enzyme that is involved in the replication and transcription of DNA. It introduces negative supercoiling (or relaxes positive supercoils) and is responsible for maintaining the topology of DNA .
Mode of Action
N-Benzylpiperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting its activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription. As a result, the normal functioning of the cell is affected, leading to the inhibition of cell growth and division .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways. These are vital processes for cell survival and proliferation. By disrupting these pathways, N-Benzylpiperidine-4-carboxamide can exert its inhibitory effects on cell growth .
Result of Action
The molecular and cellular effects of N-Benzylpiperidine-4-carboxamide’s action primarily involve the inhibition of cell growth and division. By inhibiting DNA gyrase, the compound disrupts DNA replication and transcription, which are essential for cell survival and proliferation .
Eigenschaften
IUPAC Name |
N-benzylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCMMIWHOYQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)









